molecular formula C13H9ClN2O2 B15280594 p-Chlorobenzylidene-(4-nitrophenyl)-amine CAS No. 5340-14-7

p-Chlorobenzylidene-(4-nitrophenyl)-amine

Cat. No.: B15280594
CAS No.: 5340-14-7
M. Wt: 260.67 g/mol
InChI Key: SAQJFGNBQLBYDF-UHFFFAOYSA-N
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Description

p-Chlorobenzylidene-(4-nitrophenyl)-amine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Chlorobenzylidene-(4-nitrophenyl)-amine typically involves the condensation reaction between p-chlorobenzaldehyde and 4-nitroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

p-Chlorobenzaldehyde+4-NitroanilineHCl, refluxThis compound+H2O\text{p-Chlorobenzaldehyde} + \text{4-Nitroaniline} \xrightarrow{\text{HCl, reflux}} \text{this compound} + \text{H}_2\text{O} p-Chlorobenzaldehyde+4-NitroanilineHCl, reflux​this compound+H2​O

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

p-Chlorobenzylidene-(4-nitrophenyl)-amine undergoes various types of chemical reactions, including:

    Nucleophilic Aromatic Substitution: The nitro group on the aromatic ring makes the compound susceptible to nucleophilic attack.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen-carbon double bond, leading to the formation of oxides.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions in a polar solvent.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    p-Chlorobenzylidene-(4-aminophenyl)-amine.

    Oxidation: Various oxides depending on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of p-Chlorobenzylidene-(4-nitrophenyl)-amine involves its interaction with nucleophiles and electrophiles. The nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The carbon-nitrogen double bond can also participate in various chemical reactions, leading to the formation of different products depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • p-Chlorobenzylidene-(4-aminophenyl)-amine
  • p-Chlorobenzylidene-(4-methylphenyl)-amine
  • p-Chlorobenzylidene-(4-hydroxyphenyl)-amine

Uniqueness

p-Chlorobenzylidene-(4-nitrophenyl)-amine is unique due to the presence of both a nitro group and a Schiff base structureThe nitro group enhances the compound’s electrophilic nature, making it more reactive towards nucleophiles compared to similar compounds without the nitro group .

Properties

CAS No.

5340-14-7

Molecular Formula

C13H9ClN2O2

Molecular Weight

260.67 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(4-nitrophenyl)methanimine

InChI

InChI=1S/C13H9ClN2O2/c14-11-3-1-10(2-4-11)9-15-12-5-7-13(8-6-12)16(17)18/h1-9H

InChI Key

SAQJFGNBQLBYDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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